3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1214383-87-5 . It has a molecular weight of 242 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular formula of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is C6H3BrF3NO . The InChI code is 1S/C6H3BrF3NO/c7-3-1-2-4 (12)11-5 (3)6 (8,9)10/h1-2H, (H,11,12) .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is 241.99 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 240.93501 g/mol and the Monoisotopic Mass is also 240.93501 g/mol . The Topological Polar Surface Area is 29.1 Ų .Scientific Research Applications
Synthesis of Pyridine Derivatives
A modular synthesis approach for functionalized pyridines, including 3-bromo-substituted derivatives, utilizes Lewis-acid-mediated and microwave-assisted cycloadditions. This method demonstrates high efficiency and flexibility across various positions in the pyridine cores, leading to highly substituted pyridine derivatives. Further functionalization through palladium-catalyzed couplings, such as Suzuki or Sonogashira reactions, allows for the synthesis of tri- or tetrasubstituted pyridine derivatives, showcasing the compound's utility in creating complex organic structures (Linder et al., 2011).
Antimicrobial and DNA Interaction Studies
Derivatives of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine have been evaluated for their antimicrobial activities and interactions with DNA. Spectroscopic and density functional theory (DFT) studies on similar bromo-trifluoromethyl pyridine derivatives have revealed their potential in interacting with pBR322 plasmid DNA and demonstrating antimicrobial activities. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Vural & Kara, 2017).
Organic Electronic Materials
The structural and electronic properties of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine derivatives, particularly their capacity for forming stable crystalline structures and engaging in π-π interactions, have implications for their use in organic electronic materials. The careful design of such molecules can lead to novel materials for electronic applications, leveraging the inherent electronic properties of the pyridine moiety and the modulating effects of the bromo and trifluoromethyl groups (Rodi et al., 2013).
Corrosion Inhibition
The adsorption and inhibitory effect of pyridine derivatives, including those related to 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine, on metal corrosion in acidic media have been studied. These compounds exhibit high efficiency as corrosion inhibitors, with their performance closely linked to their molecular structure and adsorption capabilities on metal surfaces. Such insights are crucial for developing new corrosion inhibitors for industrial applications (Saady et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWXIMKNYWQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858624 | |
Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine | |
CAS RN |
1214383-87-5 | |
Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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